N-(4-ethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide

Description

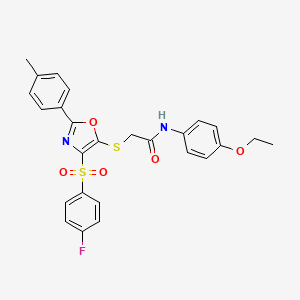

N-(4-Ethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide is a structurally complex acetamide derivative characterized by:

- Acetamide core: The central scaffold features a thioether-linked oxazole ring and a 4-ethoxyphenyl group attached to the amide nitrogen.

- Oxazole ring: Substituted at the 2-position with a p-tolyl (methylphenyl) group and at the 4-position with a 4-fluorophenylsulfonyl moiety.

- Key functional groups: The sulfonyl group enhances electron-withdrawing properties, while the ethoxy and methylphenyl substituents contribute steric bulk and lipophilicity.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN2O5S2/c1-3-33-21-12-10-20(11-13-21)28-23(30)16-35-26-25(36(31,32)22-14-8-19(27)9-15-22)29-24(34-26)18-6-4-17(2)5-7-18/h4-15H,3,16H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALRJQIOMYEZEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide is a synthetic compound with a complex structure that suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C23H19FN2O5S3

- Molecular Weight : 518.6 g/mol

- IUPAC Name : N-(4-ethoxyphenyl)-2-[[4-(4-fluorophenyl)sulfonyl]-2-(p-tolyl)oxazol-5-yl]thio]acetamide

This structure includes an ethoxyphenyl group, a sulfonamide moiety, and an oxazole ring, which are known to contribute to various biological activities.

Mechanisms of Biological Activity

Preliminary studies indicate that compounds with similar structures exhibit significant inhibitory activity against key enzymes involved in neurodegenerative diseases and metabolic disorders. Notably, the compound is investigated for its potential as an acetylcholinesterase inhibitor , which is crucial for neurotransmitter regulation in the brain. This suggests possible applications in treating conditions like Alzheimer's disease.

Antimicrobial Activity

Recent research has shown that derivatives of oxazole compounds can exhibit antimicrobial properties. A related study evaluated various N-acyl derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings indicated:

- Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 62.5 µg/mL to over 500 µg/mL.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4b | 62.5 | Staphylococcus aureus |

| 4b | 62.5 | Bacillus subtilis |

| Other Compounds | ≥500 | Escherichia coli |

These results suggest that modifications to the oxazole structure can enhance antimicrobial efficacy.

Case Studies and Research Findings

- Neuroprotective Potential : A study highlighted the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage, suggesting that this compound may also offer protective benefits in neurodegenerative contexts.

- Anticancer Properties : Research into structurally related compounds has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Toxicity Assessments : Toxicological evaluations indicated low toxicity profiles for several related compounds, with no significant adverse effects observed in animal models during acute toxicity studies.

Comparison with Similar Compounds

Structural Analogues with Oxazole Cores

Key Observations :

- The 4-fluorophenylsulfonyl group is conserved in the target and ’s compound, suggesting its role in stabilizing molecular interactions via sulfonyl-based hydrogen bonding .

Analogues with Triazole or Thiadiazole Cores

Key Observations :

- Triazole and thiadiazole cores () exhibit tautomerism and diverse electronic profiles compared to oxazole, influencing their reactivity and target selectivity.

- The 4-acetamidophenylsulfonyl group in ’s compound demonstrates bioactivity against Meloidogyne incognita, highlighting the importance of sulfonyl-acetamide hybrids in agrochemical design .

Key Observations :

- High yields (e.g., 97% in ) are achievable for oxazole derivatives with simple substituents, while bulkier groups (e.g., p-tolyl in the target) may complicate synthesis.

- The target’s multi-step synthesis likely requires optimized conditions to manage steric hindrance from the p-tolyl and ethoxyphenyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.